molecular formula C16H12ClNO3 B7824110 Benoxaprofen CAS No. 67434-14-4

Benoxaprofen

Cat. No.: B7824110
CAS No.: 67434-14-4
M. Wt: 301.72 g/mol
InChI Key: MITFXPHMIHQXPI-UHFFFAOYSA-N
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Description

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. The compound has the chemical formula C16H12ClNO3 and a molar mass of 301.73 g/mol . This compound was developed by Eli Lilly and Company and was used primarily for its anti-inflammatory and analgesic properties .

Preparation Methods

Chemical Reactions Analysis

Benoxaprofen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benoxaprofen has been studied extensively for its anti-inflammatory and analgesic properties. It has been used in research related to:

Comparison with Similar Compounds

Benoxaprofen is often compared to other NSAIDs such as ibuprofen, aspirin, and indomethacin. While all these compounds share anti-inflammatory properties, this compound’s unique mechanism of action sets it apart. It has been found to be as effective as phenylbutazone in animal tests of anti-inflammatory activity . this compound’s phototoxic potential and adverse effects, such as cholestatic jaundice, led to its withdrawal from the market .

Similar compounds include:

This compound’s unique properties and adverse effects highlight the importance of thorough safety evaluations in drug development.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFXPHMIHQXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate)
Record name Benoxaprofen [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022650
Record name Benoxaprofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-28-7, 67434-14-4
Record name Benoxaprofen
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Record name Benoxaprofen [USAN:INN:BAN]
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Record name Benoxaprofen
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Record name Benoxaprofen
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Record name Benoxaprofen
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Record name (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid
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Record name Benoxaprofen
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Record name BENOXAPROFEN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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